![molecular formula C15H14N6 B4556671 2-[1-(4-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4556671.png)
2-[1-(4-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
Descripción general
Descripción
2-[1-(4-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that combines the structural features of pyrazole, triazole, and quinazoline. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals. The unique arrangement of nitrogen atoms within its structure allows for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step procedures:
Formation of the Pyrazole Ring: The initial step often involves the synthesis of 4-methyl-1H-pyrazole from appropriate precursors such as hydrazine and acetylacetone under acidic or basic conditions.
Attachment of the Ethyl Group: The pyrazole derivative is then alkylated using ethyl halides in the presence of a base like potassium carbonate.
Construction of the Triazoloquinazoline Core: The final step involves the cyclization of the alkylated pyrazole with a quinazoline derivative under conditions that promote the formation of the triazole ring. This can be achieved using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and cost-effectiveness. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and improve selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(4-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the triazole ring to a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydrotriazole derivatives.
Substitution: Alkylated quinazoline derivatives.
Aplicaciones Científicas De Investigación
2-[1-(4-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing anti-cancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: Investigated for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Chemical Biology: Utilized in the design of probes for studying biological processes at the molecular level.
Material Science: Explored for its potential in creating novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The specific pathways and targets depend on the biological context and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[1-(4-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]pyrimidine
- 2-[1-(4-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]pyridine
Uniqueness
Compared to similar compounds, 2-[1-(4-methyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline offers a unique combination of structural features that enhance its chemical reactivity and biological activity. The presence of the quinazoline ring provides additional sites for functionalization, making it a versatile scaffold for drug development.
Propiedades
IUPAC Name |
2-[1-(4-methylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6/c1-10-7-17-20(8-10)11(2)14-18-15-12-5-3-4-6-13(12)16-9-21(15)19-14/h3-9,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSCXPCISWKSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C)C2=NN3C=NC4=CC=CC=C4C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


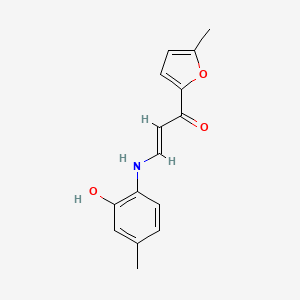
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4556599.png)
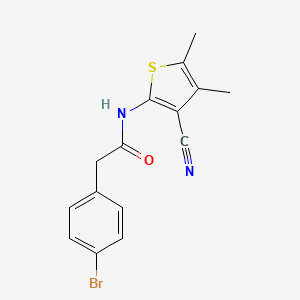
![N-methyl-N-phenyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4556625.png)
![[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(methylsulfonyl)piperazino]methanone](/img/structure/B4556636.png)
![N-[[5-[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methylbenzamide](/img/structure/B4556639.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(morpholin-4-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4556642.png)
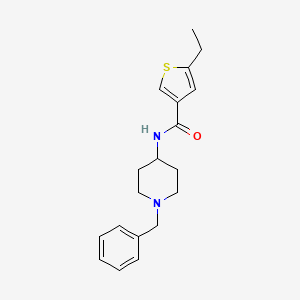
![[2-oxo-2-(1,2,3,4-tetrahydro-1-naphthalenylamino)ethoxy]acetic acid](/img/structure/B4556660.png)
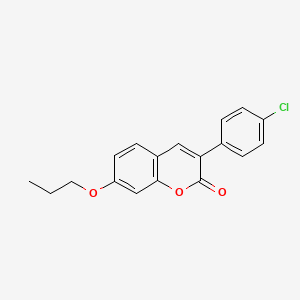
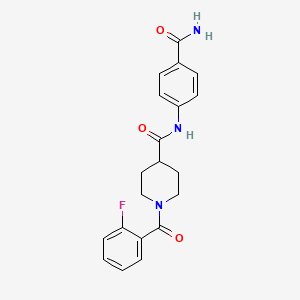
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2,6-dimethyl-1-piperidinecarbothioamide](/img/structure/B4556680.png)

![(Z)-3-[2-(DIFLUOROMETHOXY)PHENYL]-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE](/img/structure/B4556693.png)
